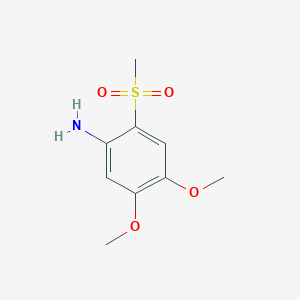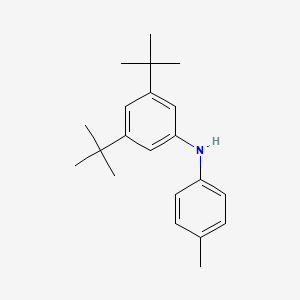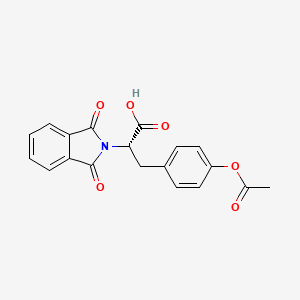
(S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid is a chiral compound with potential applications in medicinal chemistry and organic synthesis. The compound features a phthalimide group and an acetoxyphenyl moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and (S)-phenylalanine.
Formation of Phthalimide Intermediate: Phthalic anhydride reacts with (S)-phenylalanine in the presence of a dehydrating agent like acetic anhydride to form the phthalimide intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride and a catalyst such as pyridine to introduce the acetoxy group.
Final Product: The resulting compound is purified through recrystallization or chromatography to obtain this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalimide group to a phthalamide or phthalic acid derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Compounds with substituted functional groups in place of the acetoxy group.
科学研究应用
(S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use the compound to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately resulting in the desired biological effect.
相似化合物的比较
(S)-3-(4-Hydroxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid: This compound has a hydroxy group instead of an acetoxy group, which can affect its reactivity and biological activity.
(S)-3-(4-Methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
(S)-3-(4-Nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid: The nitro group introduces electron-withdrawing properties, altering the compound’s chemical behavior.
Uniqueness: (S)-3-(4-Acetoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid is unique due to its acetoxy group, which can undergo specific chemical transformations and influence the compound’s pharmacokinetic properties. This uniqueness makes it a valuable intermediate in the synthesis of diverse biologically active molecules.
属性
分子式 |
C19H15NO6 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC 名称 |
(2S)-3-(4-acetyloxyphenyl)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C19H15NO6/c1-11(21)26-13-8-6-12(7-9-13)10-16(19(24)25)20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9,16H,10H2,1H3,(H,24,25)/t16-/m0/s1 |
InChI 键 |
HUCSXSUSZNLBDK-INIZCTEOSA-N |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


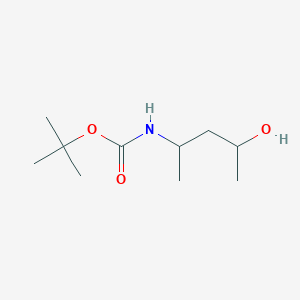
![tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12828425.png)
![(2R,4R)-Methyl 4-((((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)piperidine-2-carboxylate](/img/structure/B12828431.png)
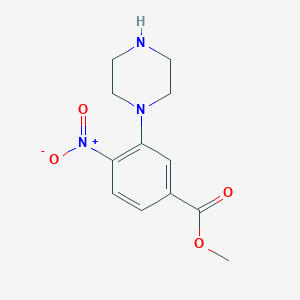


![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
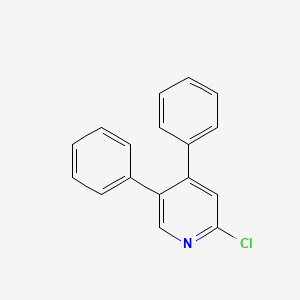
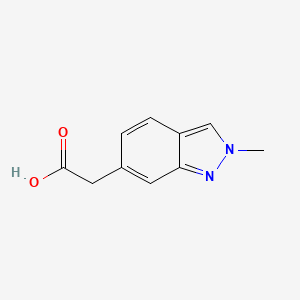
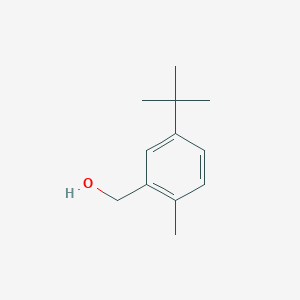
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
